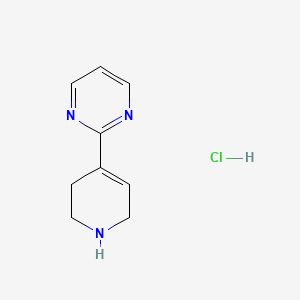
2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C9H12ClN3 . It has a molecular weight of 197.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1-2,4-5,10H,3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Pharmacology and Drug Discovery
Tetrahydropyridines (THPs), which include 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride, have sparked notable interest as an auspicious heterocyclic moiety . Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . This makes them a promising candidate for drug discovery and design .
Anti-inflammatory and Anticancer Agents
Special attention is given to the introduction of varied substituents onto the THP ring system and its redolent effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . This suggests that 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride could potentially be used in the development of new anti-inflammatory and anticancer drugs.
Dopamine-2 Receptor Agonists
THPs have been reported as dopamine-2 receptor agonists . This suggests that 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride could potentially be used in the treatment of conditions related to the dopamine-2 receptor, such as Parkinson’s disease and schizophrenia.
Neuroprotective and Anti-neuroinflammatory Agents
A series of novel triazole-pyrimidine-based compounds, which could potentially include 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride, have shown promising neuroprotective and anti-inflammatory properties . This suggests potential applications in the treatment of neurodegenerative diseases and traumatic brain injury .
Inhibition of Nitric Oxide and Tumor Necrosis Factor-α Production
Some triazole-pyrimidine hybrid compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . This suggests that 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride could potentially be used in the development of new anti-neuroinflammatory drugs.
Inhibition of Endoplasmic Reticulum Stress and Apoptosis
Some triazole-pyrimidine hybrid compounds have exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 . This suggests that 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine hydrochloride could potentially be used in the development of new neuroprotective drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
Related compounds such as mptp have been shown to selectively target dopaminergic neurons .
Mode of Action
Mptp, a related compound, is known to cross the blood-brain barrier and selectively target dopaminergic neurons, replicating the motor symptoms associated with parkinson’s disease .
Biochemical Pathways
Mptp, a related compound, is known to cause inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .
Result of Action
Related compounds have been shown to have significant effects on neuronal function .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1-2,4-5,10H,3,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZBCPWIHABWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


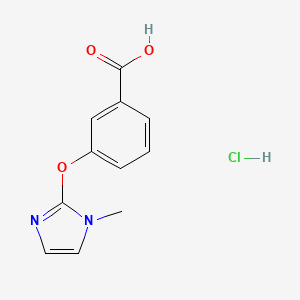
![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)
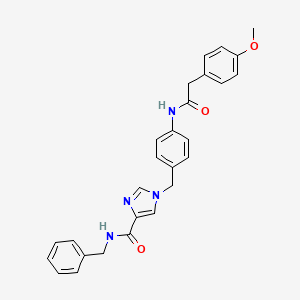
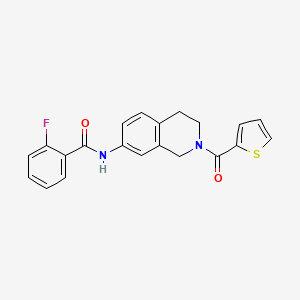
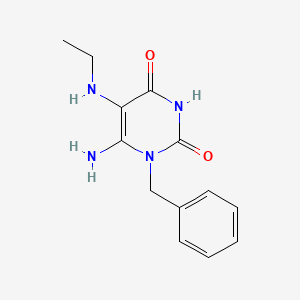

![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
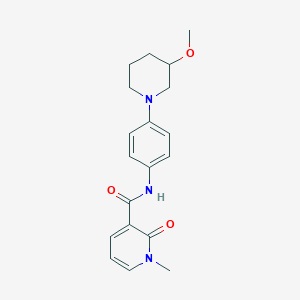

![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)